The Structural Elucidation of Bruceine A: A Technical Guide
The Structural Elucidation of Bruceine A: A Technical Guide
Introduction: Bruceine A is a complex quassinoid, a class of chemically intricate and biologically active compounds isolated from plants of the Simaroubaceae family. Primarily sourced from the dried fruits of Brucea javanica, Bruceine A has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including potent antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Its pentacyclic structure, featuring multiple stereocenters and oxygenated functional groups, presents a formidable challenge for structural determination.[1][4] This technical guide provides an in-depth overview of the methodologies and spectroscopic analyses employed in the comprehensive chemical structure elucidation of Bruceine A, tailored for researchers, scientists, and professionals in drug development.
Isolation from Natural Source
The journey to elucidating the structure of Bruceine A begins with its isolation from its natural source, Brucea javanica. The general procedure involves solvent extraction followed by multi-step chromatographic purification.
A typical isolation workflow is as follows:
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Extraction: Dried and powdered fruits of B. javanica are subjected to extraction with a solvent such as methanol.[5]
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Partitioning: The resulting crude methanol extract is then partitioned against solvents of varying polarities, such as chloroform, to separate compounds based on their solubility.[5]
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Chromatography: The chloroform-soluble fraction, which is rich in quassinoids, undergoes a series of chromatographic separations. Techniques like column chromatography using Sephadex LH-20 are employed for initial fractionation.[5]
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Final Purification: Further purification is achieved through repeated column chromatography and often High-Performance Liquid Chromatography (HPLC) to yield pure Bruceine A.
Molecular Formula and Spectroscopic Analysis
Once isolated, a battery of spectroscopic techniques is employed to piece together the molecular puzzle of Bruceine A.
Molecular Formula and Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for determining the exact molecular formula. For Bruceine A, HRESIMS analysis reveals a molecular formula of C₂₆H₃₄O₁₁ , corresponding to a molecular weight of 522.53 g/mol .[1][2][4] This high degree of accuracy is fundamental for constraining the possible arrangement of atoms.
Further analysis by tandem MS (MS/MS) would involve collision-induced dissociation (CID) of the parent ion. While specific fragmentation data for Bruceine A is not detailed in the provided literature, typical fragmentation patterns for complex natural products involve the loss of water molecules (-18 Da), loss of carbonyl groups (-28 Da), and cleavage of ester side chains. This data helps in identifying and confirming structural subunits.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides initial clues about the electronic nature of the molecule. An extract of Brucea javanica containing Bruceine A shows a UV maximum absorption around 228 nm.[5] This absorption is characteristic of an α,β-unsaturated ketone chromophore, a common feature in the quassinoid skeleton.[5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of related extracts shows key absorption bands indicating the presence of:
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Hydroxyl groups (-OH): A broad absorption around 3458 cm⁻¹.[5]
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Carbonyl groups (C=O): Strong absorptions around 1730 cm⁻¹ (likely from esters and the lactone ring) and 1671 cm⁻¹ (from the conjugated ketone).[5]
These findings confirm the presence of the oxygenated functional groups suggested by the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and establish connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals described for related quassinoids include two olefinic protons consistent with an endocyclic double bond conjugated to a ketone.[6]
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Analysis of the Bruceine A skeleton reveals a total of 26 carbon signals.[1]
While a complete, published NMR assignment table for Bruceine A is not available in the reviewed literature, the following table summarizes the key spectroscopic data gathered from various analytical techniques.
| Spectroscopic Data for Bruceine A | |
| Technique | Observation |
| Molecular Formula | C₂₆H₃₄O₁₁[1][4] |
| Molecular Weight | 522.53 g/mol [1] |
| HRESIMS | Provides exact mass for formula confirmation.[5] |
| UV-Vis | λmax ≈ 228 nm, indicating an α,β-unsaturated ketone.[5] |
| IR (cm⁻¹) | ~3458 (Hydroxyl), ~1730 (Ester/Lactone Carbonyl), ~1671 (Conjugated Ketone Carbonyl).[5] |
| ¹H NMR (Key Features) | Signals for olefinic protons, tertiary methyl groups.[6] |
| ¹³C NMR (Key Features) | 26 distinct carbon signals. |
2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing definitive C-H one-bond connections.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons over two to three bonds, connecting the spin systems established by COSY and identifying the positions of quaternary carbons.[7]
The combined interpretation of these 2D NMR spectra allows for the unambiguous assembly of the complex pentacyclic structure of Bruceine A.
Definitive Structure by X-ray Crystallography
While spectroscopic methods provide the planar structure and relative stereochemistry, single-crystal X-ray crystallography gives the definitive, unambiguous three-dimensional structure and absolute configuration. Bruceine A has been successfully crystallized and its structure determined by this method.[1][4] The analysis confirmed its complex pentacyclic framework, consisting of five fused rings, including an oxygen-containing heterocyclic ring and a lactone ring.[1][4]
| Crystal Data for Bruceine A | |
| Parameter | Value |
| Molecular Formula | C₂₆H₃₄O₁₁[1][4] |
| Molecular Weight | 522.53[1][4] |
| Crystal System | Orthorhombic[1][4] |
| Space Group | P2₁2₁2₁[4] |
| a (Å) | 9.0337 (12)[1][4] |
| b (Å) | 10.167 (3)[1][4] |
| c (Å) | 26.9122 (11)[1][4] |
| Volume (ų) | 2471.8 (8)[1][4] |
| Z | 4[1][4] |
| Temperature (K) | 173[1][4] |
| Radiation | Cu Kα[1][4] |
Experimental Protocols
The following sections provide generalized protocols for the key experiments involved in the structure elucidation of Bruceine A.
Isolation and Purification Protocol
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Maceration and Extraction: Air-dried, powdered plant material (Brucea javanica fruits) is macerated with methanol at room temperature for several days. The process is repeated, and the filtrates are combined and concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate constituents.
-
Column Chromatography: The bioactive fraction (e.g., chloroform) is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol) to yield several sub-fractions.
-
Preparative HPLC: Fractions containing the target compound are further purified using preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile-water gradient) to yield pure Bruceine A.
NMR Spectroscopy Protocol
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Sample Preparation: Approximately 5-10 mg of pure Bruceine A is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.
-
Instrument: Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher.
-
1D Spectra Acquisition:
-
¹H NMR: Acquired with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquired with proton decoupling, a spectral width of ~220 ppm, and a longer relaxation delay (2-5 seconds). A larger number of scans is typically required.
-
DEPT-135: Acquired to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
-
2D Spectra Acquisition: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish correlations. Acquisition times and the number of increments are optimized to achieve adequate resolution in the indirect dimension.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. The mass range is set to scan a region appropriate for the expected molecular weight. The instrument is calibrated to ensure high mass accuracy (<5 ppm).
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical progression of steps taken to determine the structure of Bruceine A.
Caption: Logical workflow for the isolation and structure elucidation of Bruceine A.
Postulated Signaling Pathway Inhibition
Research suggests Bruceine A exerts some of its anticancer effects by targeting key cellular signaling pathways. The PI3K/Akt pathway is a proposed target.
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by Bruceine A.
Conclusion
The structural elucidation of Bruceine A is a classic example of modern natural product chemistry, requiring a synergistic combination of isolation techniques and advanced spectroscopic methods. While extraction and chromatography provide the pure compound, it is the integrated analysis of data from mass spectrometry, UV-Vis, IR, and a suite of 1D and 2D NMR experiments that reveals the two-dimensional structure. Ultimately, single-crystal X-ray crystallography provides the final, unequivocal confirmation of the complex three-dimensional architecture. This detailed structural knowledge is the bedrock upon which all further research into its pharmacological mechanisms and potential as a therapeutic agent is built.
References
- 1. spectrabase.com [spectrabase.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
